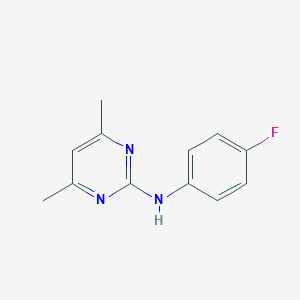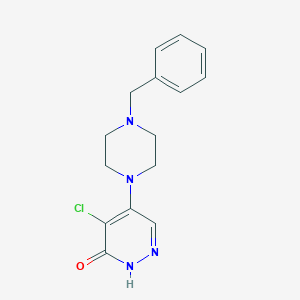![molecular formula C20H26N2O4S2 B284152 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide, abbreviated as CSN1, is a sulfonamide compound that has gained attention due to its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
CSN1 works by selectively binding to the L-type calcium channels and inhibiting their activity. This inhibition leads to a decrease in calcium influx into the cell, which can have various downstream effects on cellular signaling and physiology. The selectivity of CSN1 for L-type calcium channels makes it a valuable tool for studying the specific role of these channels in cellular processes.
Biochemical and Physiological Effects:
CSN1 has been found to have various biochemical and physiological effects. In addition to its role in calcium channel inhibition, CSN1 has been shown to have anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines in vitro and in vivo. CSN1 has also been shown to have antitumor properties, with studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CSN1 has several advantages as a tool for scientific research. Its selectivity for L-type calcium channels makes it a valuable tool for studying the specific role of these channels in cellular processes. Additionally, its anti-inflammatory and antitumor properties make it a promising candidate for further investigation in these areas. However, there are also limitations to the use of CSN1 in lab experiments. Its multi-step synthesis process can be time-consuming and costly, and its selectivity for L-type calcium channels may limit its applicability in certain research areas.
Orientations Futures
There are several future directions for the investigation of CSN1. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound for research purposes. Additionally, further investigation into the anti-inflammatory and antitumor properties of CSN1 could lead to the development of new therapies for these conditions. Finally, the selective inhibition of L-type calcium channels by CSN1 may have implications for the treatment of various diseases, and further research in this area could lead to the development of new treatments.
Méthodes De Synthèse
The synthesis of CSN1 involves the reaction of 4-aminobenzenesulfonamide and cyclohexylamine in the presence of a catalyst. This reaction results in the formation of N-(cyclohexylsulfamoyl)-4-aminobenzenesulfonamide, which is then further reacted with 2,5-dimethylbenzenesulfonyl chloride to produce CSN1. The synthesis of CSN1 is a multi-step process and requires careful attention to detail to ensure the purity of the final product.
Applications De Recherche Scientifique
CSN1 has been found to have various applications in scientific research. One of its primary uses is as a tool to study the role of calcium channels in cellular signaling. CSN1 has been shown to selectively inhibit L-type calcium channels, which are involved in a wide range of cellular processes. By using CSN1, researchers can study the specific effects of L-type calcium channel inhibition on cellular signaling and physiology.
Propriétés
Formule moléculaire |
C20H26N2O4S2 |
|---|---|
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
N-[4-(cyclohexylsulfamoyl)phenyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-8-9-16(2)20(14-15)28(25,26)22-18-10-12-19(13-11-18)27(23,24)21-17-6-4-3-5-7-17/h8-14,17,21-22H,3-7H2,1-2H3 |
Clé InChI |
BPPZFJOSNPTQQL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
SMILES canonique |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)
![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)

